

# Technical Support Center: Overcoming Low Bioavailability of LEO 39652 in Skin

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## Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691

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This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the low skin bioavailability of **LEO 39652**, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is **LEO 39652** and why is its low skin bioavailability a concern?

**LEO 39652** is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade of atopic dermatitis.<sup>[1][2]</sup> It is classified as a "dual-soft" drug, designed with ester functionalities that are intended to be stable in the skin but rapidly hydrolyzed to inactive metabolites in the bloodstream and liver. This design aims to minimize systemic side effects.<sup>[1][2]</sup>

The primary concern is that the lack of clinical efficacy of **LEO 39652** in atopic dermatitis patients is likely due to insufficient drug availability at the target site within the skin.<sup>[3]</sup> Studies have shown significantly lower concentrations of **LEO 39652** in the dermal interstitial fluid compared to more effective analogs like LEO 29102. Therefore, overcoming its low bioavailability is critical to unlocking its therapeutic potential.

Q2: What are the key physicochemical properties of **LEO 39652** that may contribute to its poor skin penetration?

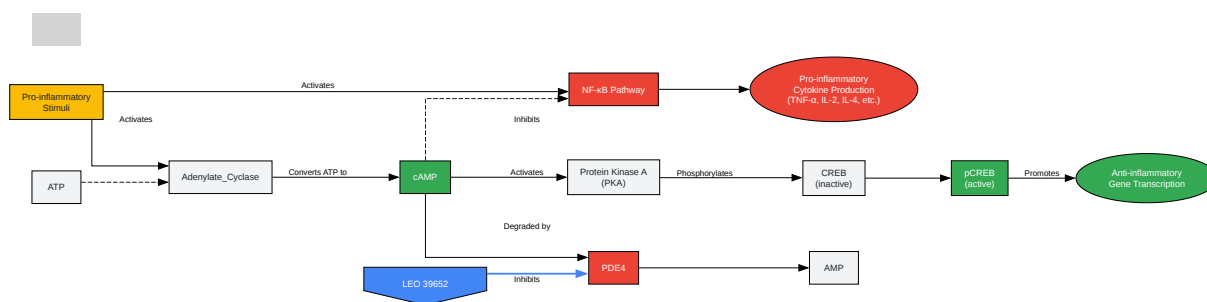
While specific experimental data on the partition coefficient (logP) and aqueous solubility of **LEO 39652** are not readily available in the public domain, we can infer some properties based on its chemical structure and "dual-soft" nature.

Property	Value/Inference	Implication for Skin Bioavailability
Molecular Weight	421.45 g/mol	Within the favorable range (<500 Da) for passive diffusion across the stratum corneum.
Chemical Formula	C23H23N3O5	Indicates a relatively complex structure with multiple functional groups.
"Dual-Soft" Drug Design	Contains ester functionalities for rapid metabolism.	May contribute to a lipophilic character, favoring partitioning into the stratum corneum but potentially hindering release into the viable epidermis. The ester groups might also be susceptible to enzymatic degradation within the skin.
Solubility	Soluble in DMSO.	Precise aqueous solubility is not specified, but as a moderately sized organic molecule, it is likely to have low water solubility, which can limit its partitioning from the formulation into the skin.

Q3: What is the mechanism of action of **LEO 39652** and how does it relate to atopic dermatitis?

**LEO 39652** is a phosphodiesterase 4 (PDE4) inhibitor. In inflammatory cells, PDE4 is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **LEO 39652** increases intracellular cAMP levels. Elevated cAMP, in turn, suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha

(TNF- $\alpha$ ), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and interferon-gamma (IFN- $\gamma$ ), which are key mediators in the pathophysiology of atopic dermatitis.



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**Caption:** PDE4 Signaling Pathway in Atopic Dermatitis.

## Troubleshooting Guides

Problem 1: Low in vitro skin permeation of **LEO 39652** formulation.

Potential Cause	Troubleshooting/Optimization Strategy
Poor solubility in the vehicle	1. Co-solvents: Incorporate pharmaceutically acceptable solvents such as propylene glycol, ethanol, or Transcutol® to increase the solubility of LEO 39652 in the formulation. 2. pH optimization: Although LEO 39652 is neutral, excipients that alter the microenvironment pH of the skin could influence its partitioning.
High affinity for the vehicle	1. Supersaturated systems: Create a supersaturated formulation to increase the thermodynamic activity of LEO 39652, providing a greater driving force for skin penetration. This can be achieved by using a mixture of volatile and non-volatile solvents.
Strong partitioning into the stratum corneum	1. Penetration enhancers: Include chemical penetration enhancers that disrupt the lipid bilayer of the stratum corneum. Examples include fatty acids (e.g., oleic acid), terpenes, and surfactants. 2. Fluidizing agents: Incorporate excipients that increase the fluidity of the stratum corneum lipids.

Problem 2: High variability in in vitro skin permeation results.

Potential Cause	Troubleshooting/Optimization Strategy
Inconsistent skin samples	1. Standardize skin source: Use skin from the same anatomical site and donor if possible. If using animal models, ensure consistency in species, age, and sex. 2. Uniform skin thickness: Use a dermatome to prepare skin sections of a consistent thickness (e.g., 300-500 $\mu\text{m}$ ).
Issues with Franz Diffusion Cell setup	1. Eliminate air bubbles: Ensure no air bubbles are trapped between the skin and the receptor fluid. 2. Consistent dosing: Apply a precise and consistent amount of the formulation to the skin surface in each cell. 3. Maintain sink conditions: Ensure the concentration of LEO 39652 in the receptor fluid does not exceed 10% of its solubility in that medium. This may require more frequent sampling or the addition of a solubilizing agent to the receptor fluid.
Operator variability	1. Standard Operating Procedure (SOP): Develop and adhere to a detailed SOP for all steps of the experiment, from skin preparation to sample analysis.

## Experimental Protocols

### Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of **LEO 39652** from a topical formulation through a skin membrane.

Materials:

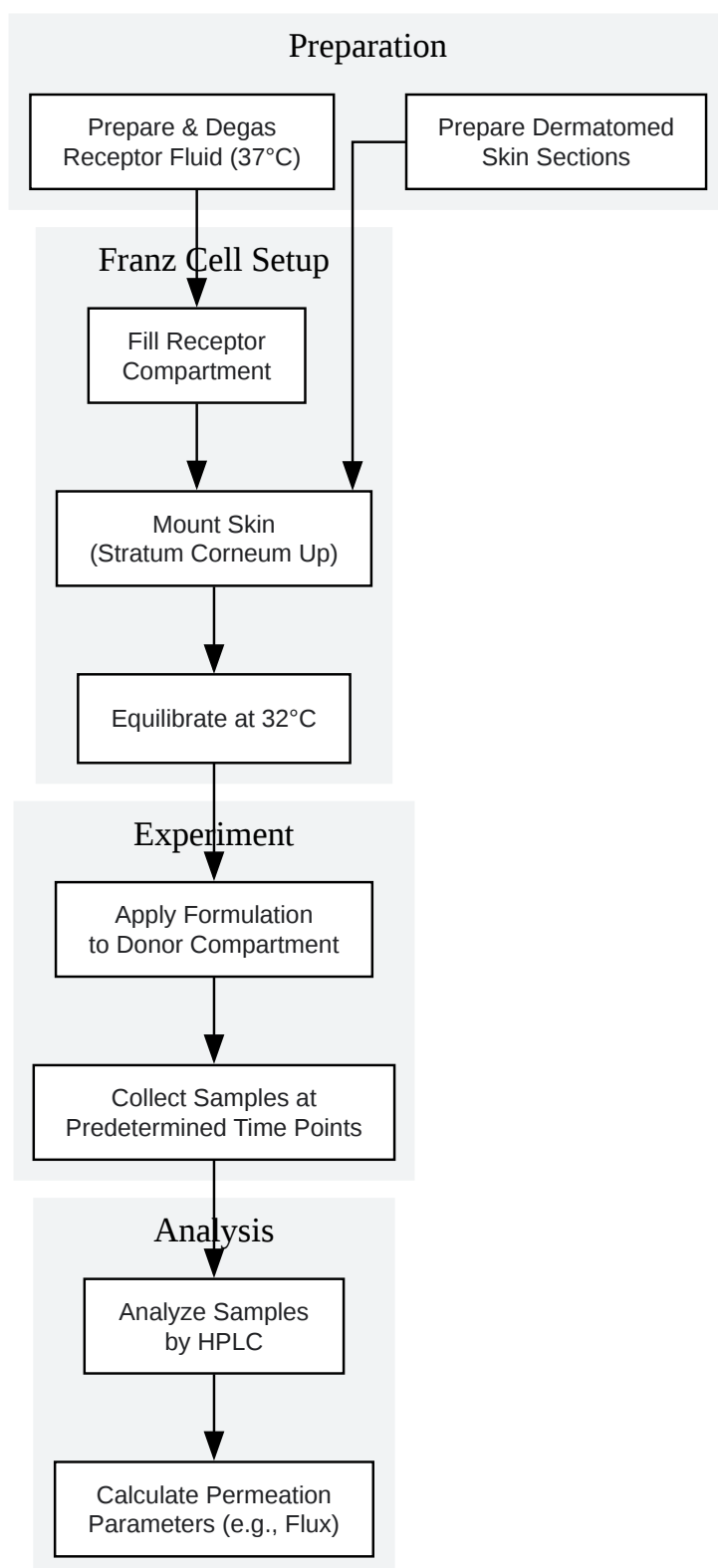
- Franz diffusion cells
- Dermatomed human or porcine ear skin (300-500  $\mu\text{m}$  thickness)

- Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like 0.5% Volpo or 6% PEG-20 oleyl ether)
- **LEO 39652** formulation
- Positive control formulation (e.g., a formulation with a known penetration enhancer)
- Negative control (vehicle without **LEO 39652**)
- High-performance liquid chromatography (HPLC) system for analysis

#### Procedure:

- Preparation:
  - Pre-warm the receptor fluid to 37°C and degas it.
  - Thaw frozen skin at room temperature.
  - Cut skin sections to a size that fits the Franz diffusion cells.
- Franz Diffusion Cell Setup:
  - Fill the receptor compartment with the pre-warmed and degassed receptor fluid, ensuring no air bubbles are present.
  - Place a magnetic stir bar in the receptor compartment.
  - Mount the skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
  - Clamp the compartments together and place the cells in a heating block to maintain the skin surface temperature at 32°C.
  - Allow the skin to equilibrate for 30 minutes.
- Dosing and Sampling:

- Apply a precise amount of the **LEO 39652** formulation (e.g., 5-10 mg/cm<sup>2</sup>) to the skin surface in the donor compartment.
- At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.
- Sample Analysis:
  - Analyze the concentration of **LEO 39652** in the collected samples using a validated HPLC method.
- Data Analysis:
  - Calculate the cumulative amount of **LEO 39652** permeated per unit area (µg/cm<sup>2</sup>) at each time point.
  - Plot the cumulative amount permeated versus time.
  - Determine the steady-state flux (J<sub>ss</sub>) from the linear portion of the plot.



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**Caption:** Workflow for *in vitro* skin permeation studies.



## Protocol 2: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Models

Objective: To assess the potential of a **LEO 39652** formulation to cause skin irritation.

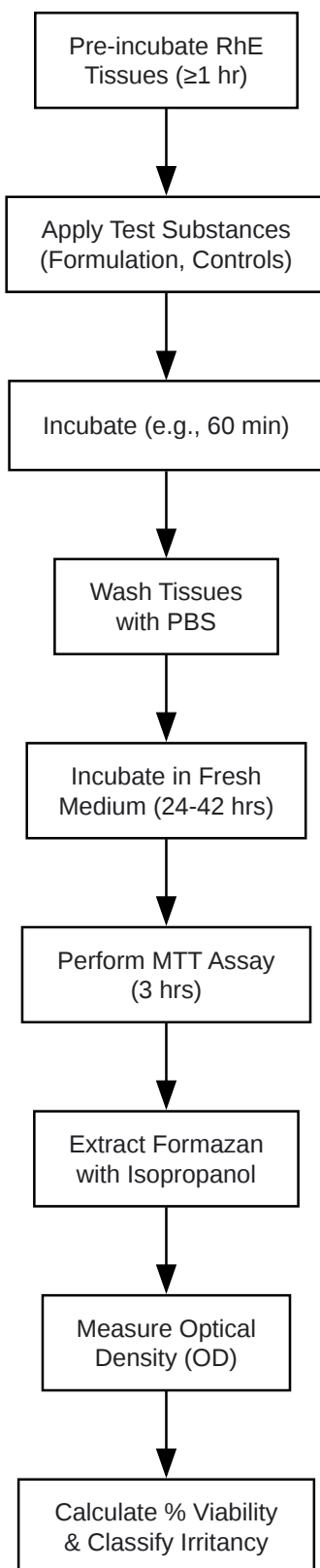
### Materials:

- Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
- Assay medium provided by the RhE model manufacturer
- **LEO 39652** formulation
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)
- Negative control (e.g., Phosphate-Buffered Saline)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol
- Microplate reader

### Procedure:

- Pre-incubation:
  - Place the RhE tissues in a multi-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO<sub>2</sub>.
- Dosing:
  - Remove the assay medium and apply the **LEO 39652** formulation, positive control, and negative control to the surface of the RhE tissues.
  - Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO<sub>2</sub>.
- Washing:

- Thoroughly wash the tissues with PBS to remove the test substances.
- Incubation:
  - Transfer the tissues to a new plate with fresh assay medium and incubate for 24-42 hours.
- MTT Assay:
  - Transfer the tissues to a plate containing MTT medium and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
  - Extract the formazan from the tissues using isopropanol.
  - Measure the optical density (OD) of the formazan solution using a microplate reader (e.g., at 570 nm).
- Data Analysis:
  - Calculate the percentage of cell viability for each test substance relative to the negative control.
  - A formulation is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) as per regulatory guidelines (e.g., OECD TG 439).



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**Caption:** Workflow for *in vitro* skin irritation testing.

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